3-Fluoro-2-iodobenzaldehyde
Overview
Description
3-Fluoro-2-iodobenzaldehyde is an organic compound with the molecular formula C7H4FIO It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by iodine and fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-iodobenzaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method is the iodination of 3-fluorobenzaldehyde using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid at a controlled temperature to ensure selective iodination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-iodobenzaldehyde undergoes various types of chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing groups (fluorine and iodine) on the benzene ring makes it susceptible to electrophilic substitution reactions.
Nucleophilic Addition: The aldehyde group (-CHO) can participate in nucleophilic addition reactions, forming various derivatives.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or sulfonating agents (e.g., sulfuric acid) under controlled conditions.
Nucleophilic Addition: Reagents like Grignard reagents (e.g., phenylmagnesium bromide) or hydride donors (e.g., sodium borohydride).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Electrophilic Substitution: Substituted benzaldehyde derivatives.
Nucleophilic Addition: Alcohols or other addition products.
Oxidation: 3-Fluoro-2-iodobenzoic acid.
Reduction: 3-Fluoro-2-iodobenzyl alcohol.
Scientific Research Applications
3-Fluoro-2-iodobenzaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential in developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-iodobenzaldehyde depends on its specific application. In organic synthesis, its reactivity is primarily due to the electron-withdrawing effects of the fluorine and iodine atoms, which influence the reactivity of the aldehyde group. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary widely depending on the specific derivative and application.
Comparison with Similar Compounds
2-Fluorobenzaldehyde: Lacks the iodine substituent, leading to different reactivity and applications.
2-Iodobenzaldehyde: Lacks the fluorine substituent, affecting its chemical properties and uses.
3-Chloro-2-iodobenzaldehyde:
Uniqueness: 3-Fluoro-2-iodobenzaldehyde is unique due to the combined presence of both fluorine and iodine atoms, which impart distinct electronic and steric effects. This combination makes it a valuable intermediate in organic synthesis, offering unique reactivity patterns compared to its analogs.
Properties
IUPAC Name |
3-fluoro-2-iodobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGQXTVHJKVPLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652910 | |
Record name | 3-Fluoro-2-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905808-02-8 | |
Record name | 3-Fluoro-2-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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